molecular formula C16H15BrS3 B13041027 3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene

3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene

Katalognummer: B13041027
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: XZWKDUSXLFSDGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine and two dimethyl-substituted thiophene rings, making it a unique and potentially valuable molecule in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene typically involves the bromination of a precursor thiophene compound. One common method is the bromination of 2,5-bis(4,5-dimethylthiophen-2-yl)thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Organolithium reagents, Grignard reagents, ether as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: 2,5-bis(4,5-dimethylthiophen-2-yl)thiophene.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Wirkmechanismus

The mechanism of action of 3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of the bromine atom and dimethyl groups can influence its binding affinity and specificity. In materials science, its electronic properties are crucial for its function in electronic devices.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5-dibromo-3-methylthiophene
  • 2,5-dimethylthiophene
  • 3,4-ethylenedioxythiophene

Uniqueness

3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of advanced materials and in exploring new biological activities.

Eigenschaften

Molekularformel

C16H15BrS3

Molekulargewicht

383.4 g/mol

IUPAC-Name

3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene

InChI

InChI=1S/C16H15BrS3/c1-8-5-13(18-10(8)3)14-7-12(17)16(20-14)15-6-9(2)11(4)19-15/h5-7H,1-4H3

InChI-Schlüssel

XZWKDUSXLFSDGL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=C1)C2=CC(=C(S2)C3=CC(=C(S3)C)C)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.